

Application Notes and Protocols: Dihydroobionin B in vitro HIV-1 Integrase Assay

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Compound of Interest

Compound Name: *Dihydroobionin B*

Cat. No.: *B12389680*

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Introduction

Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. This process is essential for the establishment of a productive and persistent infection. As such, HIV-1 integrase has emerged as a key target for the development of antiretroviral drugs.

Dihydroobionin B, a natural product isolated from the freshwater fungus *Pseudocoleophoma* sp. KT4119, has been identified as a potent inhibitor of HIV-1 integrase.^[1] This document provides a detailed protocol for an in vitro HIV-1 integrase assay to evaluate the inhibitory activity of **dihydroobionin B** and similar compounds. The protocol is based on established methodologies for measuring HIV-1 integrase activity, providing a framework for researchers to screen and characterize potential inhibitors.

Quantitative Data Summary

The inhibitory activity of **dihydroobionin B** against HIV-1 integrase is summarized in the table below, with the well-established integrase inhibitor Raltegravir included for comparison.

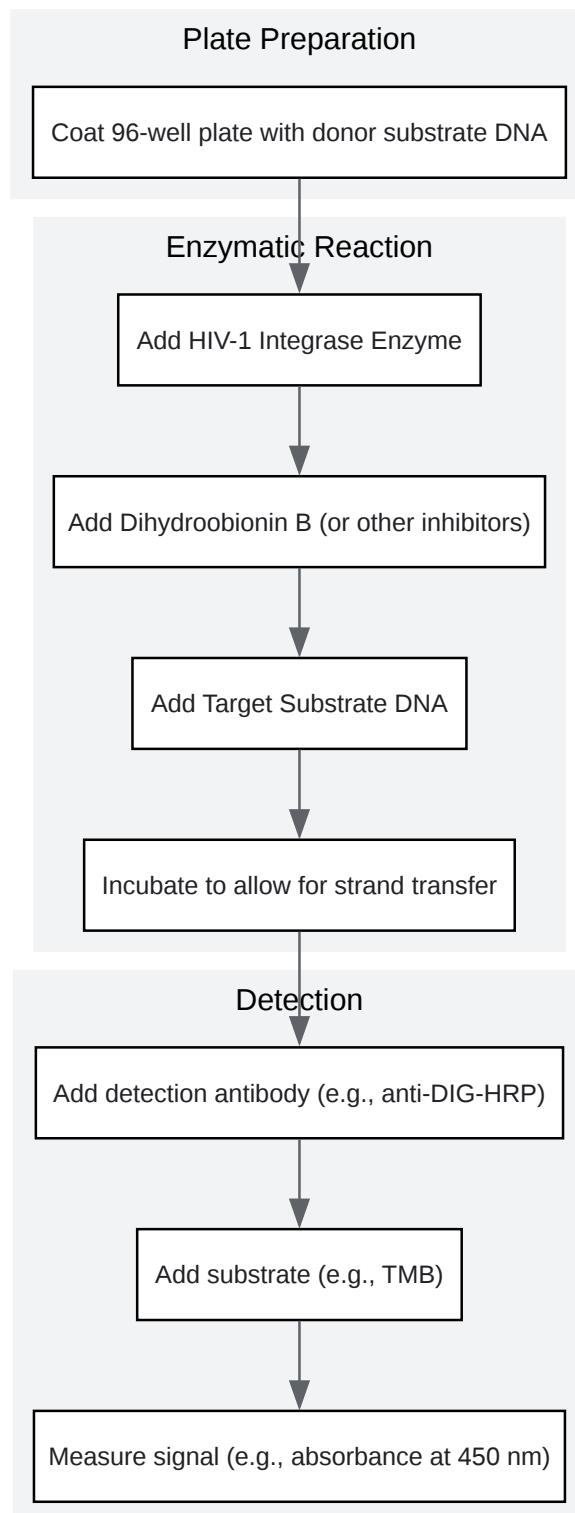
Compound	Target	IC50
Dihydroobionin B	HIV-1 Integrase	0.44 μ M ^[1]
Raltegravir	HIV-1 Integrase	2-7 nM ^[2]

Note: IC50 values can vary depending on the specific assay conditions and reagents used.

Experimental Workflow

The following diagram illustrates the general workflow of the in vitro HIV-1 integrase assay described in this protocol.

Experimental Workflow for In Vitro HIV-1 Integrase Assay

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Caption: Workflow of the in vitro HIV-1 integrase assay.

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against HIV-1 integrase. Commercial kits with optimized reagents are also available and can be adapted for this purpose.[\[3\]](#)[\[4\]](#)

Materials and Reagents

- Recombinant HIV-1 Integrase
- Donor Substrate DNA (dsDNA oligonucleotide corresponding to the HIV-1 U5 LTR, labeled with biotin)
- Target Substrate DNA (dsDNA oligonucleotide labeled with digoxigenin, DIG)
- Streptavidin-coated 96-well microplates
- Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA, 5% PEG)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 1% BSA in PBS)
- **Dihydroobionin B** (dissolved in DMSO)
- Positive Control Inhibitor (e.g., Raltegravir)
- Negative Control (DMSO)
- Anti-DIG-HRP conjugate (Antibody against digoxigenin conjugated to horseradish peroxidase)
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
- Stop Solution (e.g., 1 M H₂SO₄)

- Microplate reader

Procedure

- Plate Preparation:

1. Dilute the biotin-labeled donor substrate DNA to the desired concentration in assay buffer.
2. Add 100 μ L of the diluted donor substrate DNA to each well of a streptavidin-coated 96-well plate.
3. Incubate for 1-2 hours at 37°C to allow the DNA to bind to the plate.
4. Wash the plate three times with 200 μ L of wash buffer per well to remove unbound DNA.
5. Add 200 μ L of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
6. Wash the plate three times with 200 μ L of wash buffer per well.

- Enzyme and Inhibitor Addition:

1. Prepare serial dilutions of **dihydroobionin B** and the positive control inhibitor (Raltegravir) in assay buffer. Also, prepare a vehicle control with the same concentration of DMSO.
2. Dilute the recombinant HIV-1 integrase to the working concentration in assay buffer.
3. Add 50 μ L of the diluted HIV-1 integrase to each well.
4. Add 10 μ L of the diluted **dihydroobionin B**, positive control, or vehicle control to the respective wells.
5. Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

- Strand Transfer Reaction:

1. Dilute the DIG-labeled target substrate DNA to the working concentration in assay buffer.

2. Add 40 μ L of the diluted target substrate DNA to each well to initiate the strand transfer reaction.
3. Incubate the plate for 1-2 hours at 37°C.

- Detection:
 1. Wash the plate five times with 200 μ L of wash buffer per well to remove unbound reagents.
 2. Dilute the anti-DIG-HRP conjugate in blocking buffer according to the manufacturer's instructions.
 3. Add 100 μ L of the diluted anti-DIG-HRP conjugate to each well.
 4. Incubate for 1 hour at 37°C.
 5. Wash the plate five times with 200 μ L of wash buffer per well.
 6. Add 100 μ L of TMB substrate to each well and incubate in the dark at room temperature for 10-30 minutes, or until a blue color develops.
 7. Stop the reaction by adding 100 μ L of stop solution to each well. The color will change from blue to yellow.
 8. Read the absorbance at 450 nm using a microplate reader.

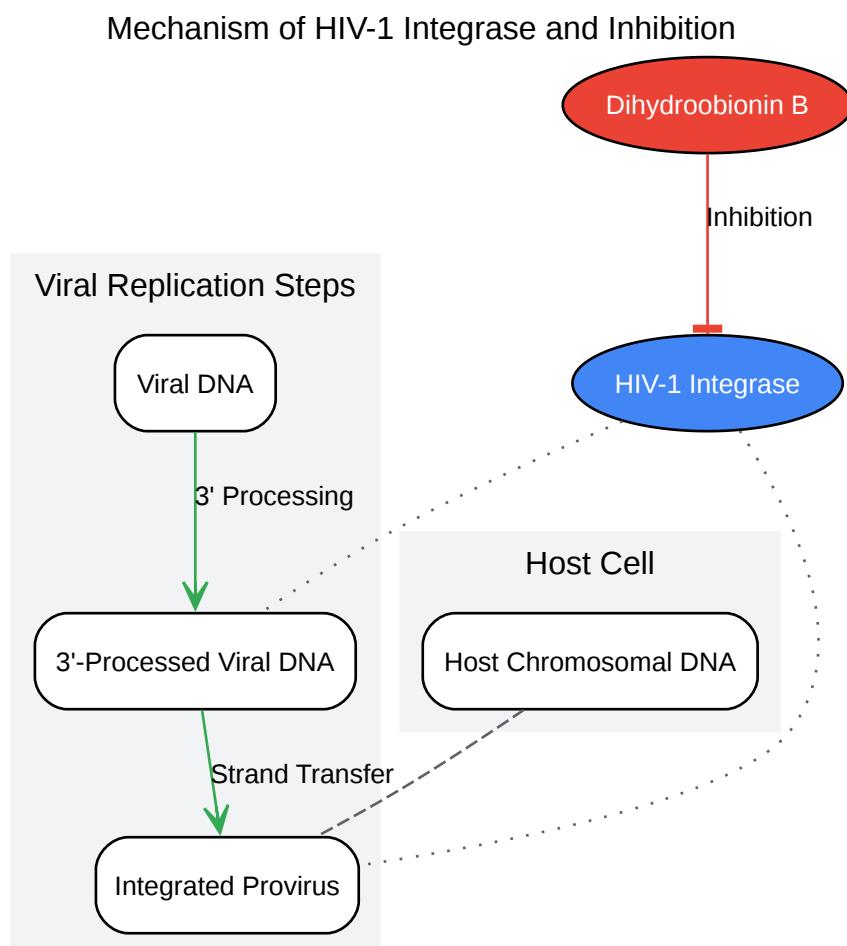
Data Analysis

- Subtract the average absorbance of the no-enzyme control wells from all other absorbance values.
- Calculate the percentage of inhibition for each concentration of **dihydroobionin B** using the following formula: % Inhibition = 100 * (1 - (Absorbance of test well / Absorbance of vehicle control well))
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the HIV-1 integrase activity, by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of HIV-1 integrase and the inhibitory action of compounds like **dihydroobionin B**.



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Caption: Inhibition of HIV-1 integrase by **dihydroobionin B**.

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